3-(Furan-2-yl)-3-oxopropanal
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Overview
Description
3-(Furan-2-yl)-3-oxopropanal is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols; often in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 3-(Furan-2-yl)propan-1-ol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-yl)-3-oxopropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is the basis for its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Similar structure but lacks the additional oxopropanal group.
3-(Furan-2-yl)propenoic acid: Contains a carboxylic acid group instead of an aldehyde.
Furan-2-carboxylic acid: Oxidized form of 3-(Furan-2-yl)-3-oxopropanal.
Uniqueness
This compound is unique due to its combination of an aldehyde group and a furan ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form covalent bonds with biological molecules makes it a valuable compound in research and industry .
Properties
IUPAC Name |
3-(furan-2-yl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUGRUUXCYVTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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